Thieno[2,3-c][1,5]naphthyridine
Description
Properties
CAS No. |
62506-44-9 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
thieno[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-2-8-10(11-4-1)7-3-5-13-9(7)6-12-8/h1-6H |
InChI Key |
SGRUVITUAIIYGK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C3C(=C2N=C1)C=CS3 |
Canonical SMILES |
C1=CC2=NC=C3C(=C2N=C1)C=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thieno[2,3-b]naphthyridine Derivatives
Structural Differences :
Thieno[2,3-h][1,6]naphthyridine
Structural Differences :
- Features a [1,6]-naphthyridine core instead of [1,5], altering ring size and electronic properties.
Reactivity :
Benzo[b]thieno[3,2-h][1,6]naphthyridine
Structural Complexity :
- Incorporates a benzo-fused thiophene, increasing aromatic surface area and rigidity.
Key Comparative Data
Reactivity and Functionalization
- Halogen Substitution: this compound undergoes nucleophilic substitution at position 2, enabling the introduction of thiols, amines, or alkoxides .
- Cyclization : Smiles rearrangement is critical for synthesizing [2,3-h][1,6] analogues but less efficient than methods for [2,3-c][1,5] derivatives .
- Complex Heterocycles: Fusion with triazolo or pyrimidine rings (e.g., pyrimido[4',5':4,5]thieno[2,3-c][2,7]naphthyridine) enhances binding to biological targets like kinases .
Preparation Methods
Halogenation
Bromination at the 4-position using NBS (N-bromosuccinimide) in CCl₄ introduces handles for cross-coupling.
Amination
Heating with NH₃/MeOH at 100°C (sealed tube) substitutes electron-deficient positions with amino groups.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 4-bromo derivatives with aryl boronic acids installs aryl/heteroaryl groups.
Spectroscopic Characterization and Validation
Structural confirmation relies on multimodal analysis:
Key Data for Thieno[2,3-c]Naphthyridine Derivatives :
| Compound | IR (C≡N, cm⁻¹) | (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 5a | 2220 | 2.30 (s, 3H, CH₃), 7.20–7.70 (m, Ar-H) | 498.62 |
| 3b | 2220 | 2.70 (t, J=6 Hz, CH₂), 8.60 (s, NH) | 268.51 |
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